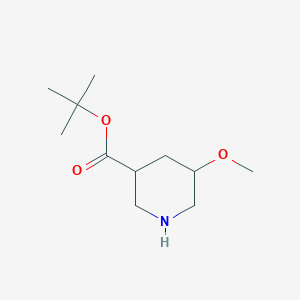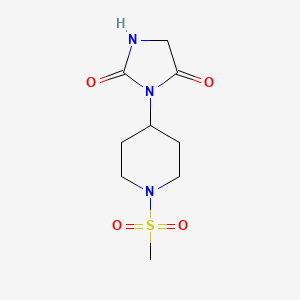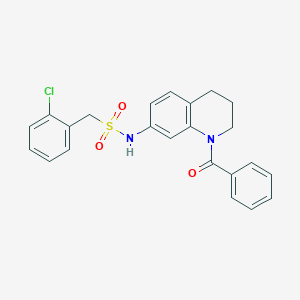
1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as CX-4945 and has been found to have properties that make it useful in the treatment of cancer, Alzheimer's disease, and other conditions.
Aplicaciones Científicas De Investigación
Heterocyclic Ureas as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess antiacetylcholinesterase activity. This research aimed to optimize spacer length between pharmacophoric moieties, revealing that a cyclohexyl group can advantageously replace an initially optimized benzyl group, indicating that aromatic residue isn't a prerequisite for activity. This suggests potential applications in designing acetylcholinesterase inhibitors with improved flexibility and efficiency (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Molecular Structure and Stability
Rao et al. (2010) detailed the molecular structure of a compound featuring a cyclohexane and morpholine rings, emphasizing the stability conferred by intermolecular hydrogen bonds. This study highlights the importance of molecular architecture in the stability and potential reactivity of cyclohexyl-morpholine-containing compounds, which could be relevant for the synthesis and application of "1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea" (Rao, Wu, Song, & Shang, 2010).
Facile Synthesis of Heterocyclic Compounds
Elkholy and Morsy (2006) explored the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, examining its reactivity towards various reagents, including urea. This work demonstrates a methodological approach to synthesizing and modifying heterocyclic compounds, which may provide insights into the synthesis of "1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea" and its derivatives for potential applications in medicinal chemistry and material science (Elkholy & Morsy, 2006).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(furan-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-10-23-16)20-8-11-22-12-9-20/h4,7,10,14-15H,1-3,5-6,8-9,11-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWOMEDNOBVTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)

![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2653654.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)



